![molecular formula C9H14N2O3S B14389873 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid CAS No. 88367-99-1](/img/structure/B14389873.png)
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method involves the sulfonation of benzene to introduce the sulfonic acid group, followed by nitration to introduce the amino group. Subsequent reduction and alkylation steps are used to introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and nitration reactions, followed by catalytic hydrogenation and alkylation. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and sulfonic acid groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted benzene derivatives
科学研究应用
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid
- 4-Amino-2-methylbenzoic acid
- Benzoic acid derivatives
Uniqueness
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is unique due to the presence of both an ethylamino group and a sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
88367-99-1 |
|---|---|
分子式 |
C9H14N2O3S |
分子量 |
230.29 g/mol |
IUPAC 名称 |
2-amino-4-(ethylaminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-2-11-6-7-3-4-9(8(10)5-7)15(12,13)14/h3-5,11H,2,6,10H2,1H3,(H,12,13,14) |
InChI 键 |
DILBLCRSIYQWIH-UHFFFAOYSA-N |
规范 SMILES |
CCNCC1=CC(=C(C=C1)S(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
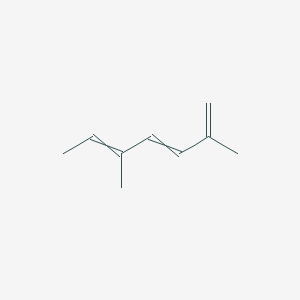

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
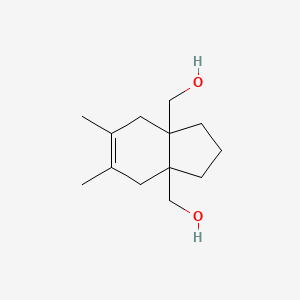
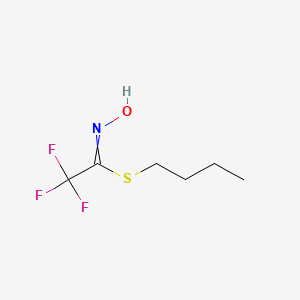

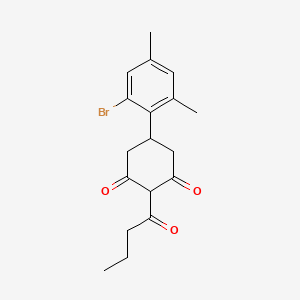
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
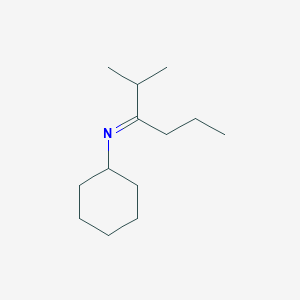
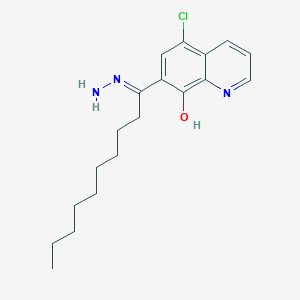

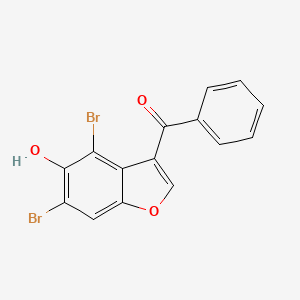
![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)
